2-[1-(2-Methylphenyl)tetrazol-5-yl]propanoic acid
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Overview
Description
2-[1-(2-Methylphenyl)tetrazol-5-yl]propanoic acid is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic applications. This compound is characterized by the presence of a tetrazole ring attached to a propanoic acid moiety, with a 2-methylphenyl group as a substituent on the tetrazole ring.
Mechanism of Action
Target of Action
Tetrazoles, the class of compounds to which en300-7549757 belongs, are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (sar)-driven medicinal chemistry analogue syntheses .
Mode of Action
Tetrazoles are known to mimic the carboxylic acid functional group, which allows them to substitute the carboxyl group in pharmacological molecules . This substitution can enhance the bioavailability of the compound and reduce negative effects .
Biochemical Pathways
Tetrazoles are known to be resistant to biological degradation, which allows them to persist in the body and potentially affect multiple biochemical pathways .
Pharmacokinetics
Tetrazoles are known to be more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .
Result of Action
Tetrazoles are known to exhibit potential biological activity because the tetrazole ring is considered a biomimic of the carboxylic acid functional group .
Action Environment
Tetrazoles are known to react quickly with acidic chemicals such as acid chlorides, anhydrides, and strong acids, as well as with strong oxidants, to generate caustic and toxic fumes and heat .
Biochemical Analysis
Biochemical Properties
Tetrazole, a bioisostere of the carboxylic acid group, can substitute the carboxyl group in pharmacological molecules to boost lipophilicity, enhance the bioavailability, and have lesser negative effects . Tetrazole can also interact with many enzymes and receptors in organisms via non-covalent interactions, resulting in a wide range of biological properties .
Cellular Effects
Molecular Mechanism
The molecular mechanism of action of 2-[1-(2-Methylphenyl)tetrazol-5-yl]propanoic acid is not fully elucidated. Tetrazoles are known to offer a more appreciative pharmacokinetic profile and play the role of metabolically stable substitute for carboxylic acid functional group .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. It is known that the compound is stable at storage temperature of 4 degrees Celsius .
Dosage Effects in Animal Models
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well-documented. It is known that tetrazoles can stabilize the negative charge by delocalization and show corresponding carboxylic acid pKa values .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. It is known that tetrazoles can form stable metallic compounds and molecular complexes due to the electron density of the tetrazole nitrogen .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are not well-documented. It is known that tetrazoles can form stable metallic compounds and molecular complexes due to the electron density of the tetrazole nitrogen .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(2-Methylphenyl)tetrazol-5-yl]propanoic acid typically involves the following steps:
Formation of Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Attachment of 2-Methylphenyl Group: The 2-methylphenyl group can be introduced through a Friedel-Crafts alkylation reaction using 2-methylbenzyl chloride and anhydrous aluminum chloride as the catalyst.
Formation of Propanoic Acid Moiety:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can occur at the tetrazole ring, converting it to an amine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the tetrazole ring, where the nitrogen atoms can act as nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed:
Oxidation: Formation of 2-[1-(2-carboxyphenyl)tetrazol-5-yl]propanoic acid.
Reduction: Formation of 2-[1-(2-methylphenyl)tetrazol-5-yl]propylamine.
Substitution: Formation of various substituted tetrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals
Comparison with Similar Compounds
2-[1-(3-Methylphenyl)tetrazol-5-yl]propanoic acid: Similar structure but with the methyl group on the 3-position of the phenyl ring.
2-[1-(4-Methylphenyl)tetrazol-5-yl]propanoic acid: Similar structure but with the methyl group on the 4-position of the phenyl ring.
2-[1-(2-Chlorophenyl)tetrazol-5-yl]propanoic acid: Similar structure but with a chlorine substituent instead of a methyl group.
Uniqueness: 2-[1-(2-Methylphenyl)tetrazol-5-yl]propanoic acid is unique due to the specific positioning of the methyl group on the 2-position of the phenyl ring, which can influence its chemical reactivity and biological activity. This positioning may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties .
Properties
IUPAC Name |
2-[1-(2-methylphenyl)tetrazol-5-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-7-5-3-4-6-9(7)15-10(12-13-14-15)8(2)11(16)17/h3-6,8H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOOFNBVTHODIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NN=N2)C(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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